6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione
Brand Name: Vulcanchem
CAS No.: 652976-28-8
VCID: VC4634237
InChI: InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-9-6(7)2-1-5-10-9/h1-2,5H,3-4H2,(H,10,11,13)
SMILES: C1CC(=O)NC2=C(C1=O)C=CC=N2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione

CAS No.: 652976-28-8

Cat. No.: VC4634237

Molecular Formula: C9H8N2O2

Molecular Weight: 176.175

* For research use only. Not for human or veterinary use.

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione - 652976-28-8

Specification

CAS No. 652976-28-8
Molecular Formula C9H8N2O2
Molecular Weight 176.175
IUPAC Name 7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione
Standard InChI InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-9-6(7)2-1-5-10-9/h1-2,5H,3-4H2,(H,10,11,13)
Standard InChI Key MMRNZOSYBOQWME-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C(C1=O)C=CC=N2

Introduction

Structural and Synonymic Data

PropertyDetails
Molecular FormulaC₉H₈N₂O₂
Average Mass176.175 g/mol
Monoisotopic Mass176.058577 g/mol
Alternative Names7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione; 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine-5,8-dione
PubChem CID45789391 (for the 6,9-dione isomer)

Physical and Spectral Properties

Limited physical data exists for the dione form. Key observations include:

PropertyDetails
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
Refractive IndexNot reported
Spectral DataNo experimental spectra (NMR, IR, MS) available in public databases

Comparative Analysis with Isomeric Forms

The compound’s activity and stability may differ from isomeric diones (e.g., 6,9-dione):

Feature6,7,8,9-Tetrahydro-5H-Pyrido[2,3-b]azepine-5,8-dione7,8-Dihydro-5H-Pyrido[3,2-B]azepine-6,9-dione
Ring FusionPyridine fused to azepine at positions 2,3-bPyridine fused to azepine at positions 3,2-b
Dione PositioningC5 and C8C6 and C9
Biological RelevanceTheoretical (based on analogs)Reported in PubChem (CID 45789391) but no activity cited

Research Gaps and Future Directions

  • Synthesis Optimization: Development of regioselective methods to introduce ketones at C5 and C8.

  • Biological Profiling: Testing the dione’s activity in TRPV1, CCR2, and dopamine receptor assays.

  • Computational Studies: Molecular docking to predict binding interactions with therapeutic targets.

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